2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine
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Overview
Description
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine is a complex organic compound featuring a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine typically involves multiple steps. One common approach starts with the preparation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions . The sulfonylation of the imidazole ring is then carried out using sulfonyl chlorides in the presence of a base such as triethylamine . Finally, the oxazolidine ring is formed through a cyclization reaction involving an appropriate diol and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfonylated products.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions . The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Shares the core structure but lacks the sulfonyl and oxazolidine groups.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another fused ring system with different heteroatoms, showing distinct biological activities.
Uniqueness
2-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine is unique due to its combined sulfonyl and oxazolidine functionalities, which confer specific chemical reactivity and biological activity not observed in its analogs .
Properties
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonyl)-1,2-oxazolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-16(14,12-5-2-6-15-12)9-7-10-8-3-1-4-11(8)9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILGRLQHZFUDKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)S(=O)(=O)N3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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